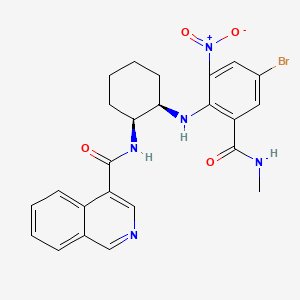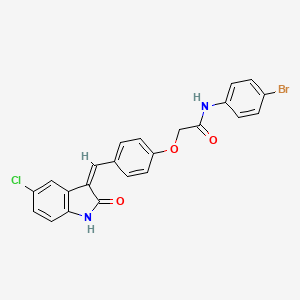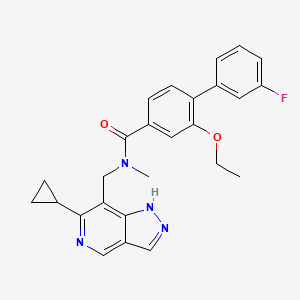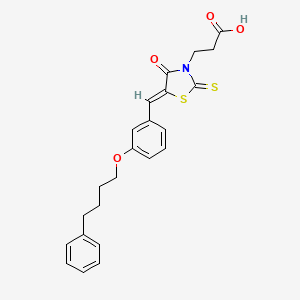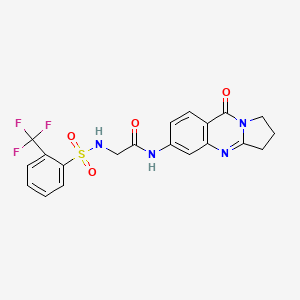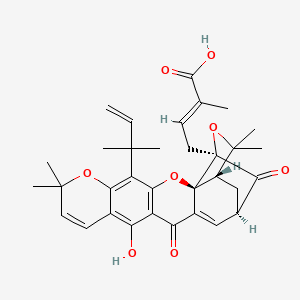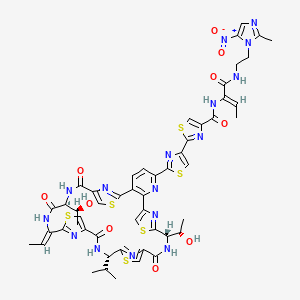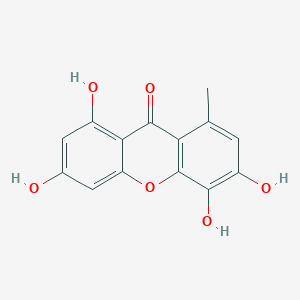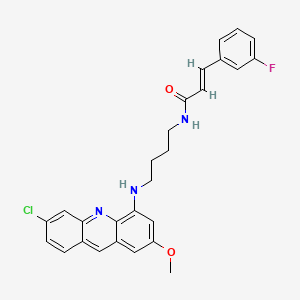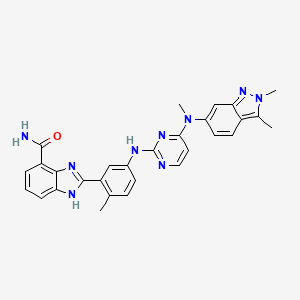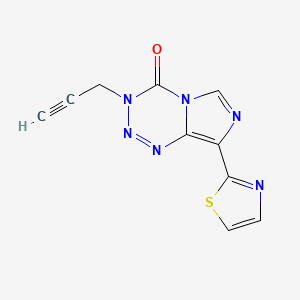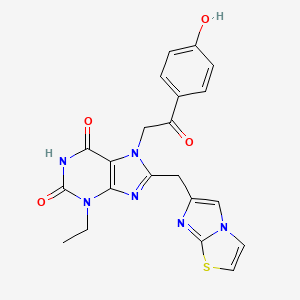
Tph1-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tph1-IN-1 is a selective inhibitor of tryptophan hydroxylase 1 (TPH1), an enzyme that catalyzes the rate-limiting step in the biosynthesis of serotonin. This compound has garnered significant interest due to its potential therapeutic applications in modulating serotonin levels, which are implicated in various physiological and pathological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tph1-IN-1 typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance selectivity and potency. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The process may also include purification steps such as crystallization, chromatography, and recrystallization to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Tph1-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being modified. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Applications De Recherche Scientifique
Tph1-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of TPH1 in serotonin biosynthesis and its inhibition.
Biology: Employed in research to understand the physiological and pathological roles of serotonin in various tissues.
Medicine: Investigated for its potential therapeutic applications in treating conditions related to serotonin dysregulation, such as depression, anxiety, and irritable bowel syndrome.
Industry: Utilized in the development of new pharmaceuticals targeting serotonin-related pathways.
Mécanisme D'action
Tph1-IN-1 exerts its effects by selectively binding to the active site of TPH1, thereby inhibiting its catalytic activity. This inhibition reduces the conversion of tryptophan to 5-hydroxytryptophan, the precursor to serotonin. The molecular targets and pathways involved include the serotonin biosynthesis pathway and various serotonin receptors that mediate its physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Omeprazole: A proton pump inhibitor that also inhibits TPH1 and TPH2 with lower potency.
Phenylalanine Derivatives: Various phenylalanine-based inhibitors that target TPH1 with different binding affinities and selectivities.
Uniqueness
Tph1-IN-1 is unique in its high selectivity and potency for TPH1 compared to other inhibitors. This selectivity reduces off-target effects and enhances its therapeutic potential. Additionally, this compound’s ability to modulate peripheral serotonin levels without affecting central serotonin synthesis makes it a valuable tool for studying and treating peripheral serotonin-related conditions.
Propriétés
Formule moléculaire |
C21H18N6O4S |
|---|---|
Poids moléculaire |
450.5 g/mol |
Nom IUPAC |
3-ethyl-7-[2-(4-hydroxyphenyl)-2-oxoethyl]-8-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)purine-2,6-dione |
InChI |
InChI=1S/C21H18N6O4S/c1-2-26-18-17(19(30)24-20(26)31)27(11-15(29)12-3-5-14(28)6-4-12)16(23-18)9-13-10-25-7-8-32-21(25)22-13/h3-8,10,28H,2,9,11H2,1H3,(H,24,30,31) |
Clé InChI |
SPHUWCRZHWIWIO-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C(=O)NC1=O)N(C(=N2)CC3=CN4C=CSC4=N3)CC(=O)C5=CC=C(C=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


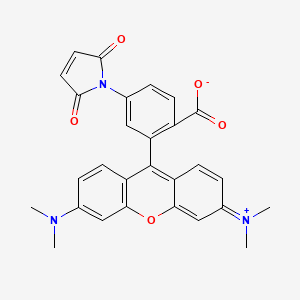
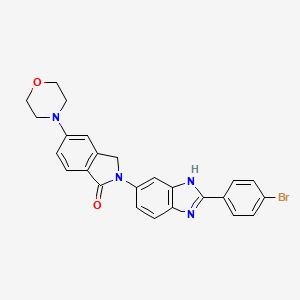
![(3S)-1-[4-(4-methylpiperazin-1-yl)pyridine-2-carbonyl]-N-[3-(3-oxo-1,2-dihydroisoindol-5-yl)phenyl]piperidine-3-carboxamide](/img/structure/B12378881.png)
